molecular formula C9H6ClNS B3120748 2-(4-Chlorophenyl)thiazole CAS No. 27149-26-4

2-(4-Chlorophenyl)thiazole

Cat. No.: B3120748
CAS No.: 27149-26-4
M. Wt: 195.67 g/mol
InChI Key: ZOXFEAVBPDEHEV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules. The presence of the 4-chlorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry .

Scientific Research Applications

2-(4-Chlorophenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes involved in metabolism . For instance, some thiazole compounds have been shown to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(4-Chlorophenyl)thiazole.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For instance, Voreloxin, a thiazole derivative, causes DNA double-strand breaks, leading to cell death .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-4-(4-chlorophenyl)thiazole”, indicates that it is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It also may cause long-lasting harmful effects to aquatic life .

Future Directions

While specific future directions for “2-(4-Chlorophenyl)thiazole” are not mentioned in the search results, thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXFEAVBPDEHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 12.1 grams (0.0703 mole) of 4chlorophenylthiocarboxamide, 12.1 grams (0.0714 mole) of bromoacetaldehyde dimethyl acetal, and 2 ml of concentrated hydrochloric acid in 280 ml of ethanol was heated at reflux for approximately 18 hours. An additional 1 ml of concentrated hydrochloric acid was added, and the mixture was heated at reflux for two days. The reaction mixture was cooled, and the solvent was removed by evaporation under reduced pressure leaving a residue. This residue was purified by column chromatography on silica gel, eluting with methylene chloride:n-hexane (3:1), to yield 4.8 grams of 2-(4-chlorophenyl)thiazole as a solid.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using 2-bromothiazole (0.5 g, 3.05 mmol) and (4-chlorophenyl)boronic acid (0.57 g, 3.65 mmol) and following the procedure described in Example 7, Step 1, the title compound was obtained after purification by column chromatography (15% ethyl acetate in hexane) as colorless viscous liquid (0.5 g, 80% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.95 (d, 2H), 7.92 (d, 1H), 7.80 (d, 1H), 7.55 (d, 2H); LC-MS m/z calculated for [M+H]+195.99. found 195.9.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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